
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, is a brominated isoquinolinone compound. It is a synthetic compound that has been used in various scientific and medical research applications. 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used in the synthesis of various compounds and has been studied for its potential applications in the pharmaceutical and medical industries.
科学研究应用
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used in various scientific and medical research applications. It has been used as a substrate for the synthesis of various compounds, including benzoxazolones, benzothiazoles, and benzimidazoles. It has also been used as an intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-HIV drugs. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used in the synthesis of various polymers, such as polyurethanes and polyamides.
作用机制
The exact mechanism of action of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one is still not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta.
Biochemical and Physiological Effects
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. In addition, 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to inhibit the growth of human cancer cell lines, including breast, lung, and colon cancer cell lines.
实验室实验的优点和局限性
The use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments has several advantages. It is a relatively inexpensive, commercially available compound that is easy to synthesize. In addition, it is a non-toxic compound that is stable in aqueous solutions. However, there are some limitations to the use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments. It is a relatively new compound, and its mechanism of action is still not fully understood. In addition, its effects on human cells and tissues have not been extensively studied.
未来方向
There are numerous potential future directions for the use of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one. Further research is needed to better understand its mechanism of action and its effects on human cells and tissues. In addition, further research is needed to explore its potential applications in the pharmaceutical and medical industries. Finally, further research is needed to explore its potential uses in the synthesis of various polymers and other compounds.
合成方法
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one can be prepared through a three-step process. The first step involves the reaction between the starting material 4-methyl-2-nitroaniline and 1-bromo-3-chloropropane in the presence of sodium hydroxide. This reaction produces 4-methyl-2-nitro-3-chloropropan-1-ol. The second step involves the reaction of the product from the first step with bromine in the presence of potassium carbonate. This reaction produces 4-methyl-2-bromo-3-chloropropan-1-ol. The third step involves the reaction of the product from the second step with dimethylsulfoxide in the presence of potassium carbonate. This reaction produces 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-onedimethyl-3,4-dihydroisoquinolin-1(2H)-one.
属性
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSICFDXBJWLZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

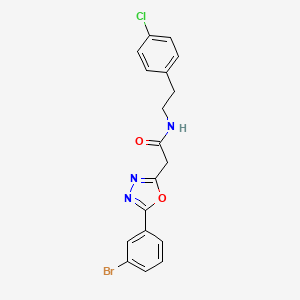
![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2950790.png)
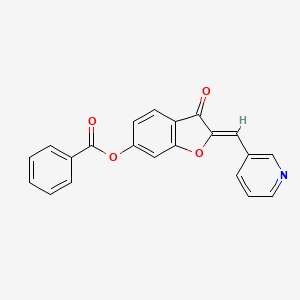
![4-[4-(4-Ethoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2950792.png)


![4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950798.png)
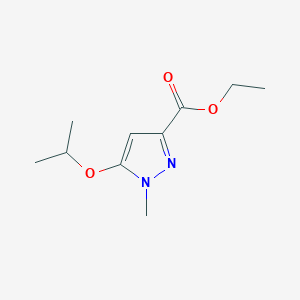
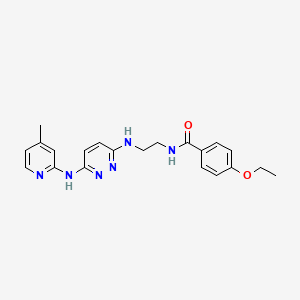

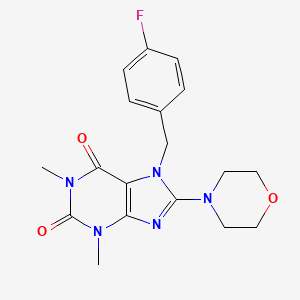
![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2950810.png)